1-(1-Isobutyrylpiperidin-4-yl)methanamine
Description
1-(1-Isobutyrylpiperidin-4-yl)methanamine is a piperidine-derived compound featuring an isobutyryl (2-methylpropanoyl) group at the 1-position of the piperidine ring and a methanamine substituent at the 4-position.
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)10(13)12-5-3-9(7-11)4-6-12/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGOVIYWZKKVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654834 | |
| Record name | 1-[4-(Aminomethyl)piperidin-1-yl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-75-4 | |
| Record name | 1-[4-(Aminomethyl)piperidin-1-yl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 915919-75-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(1-Isobutyrylpiperidin-4-yl)methanamine is a chemical compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a piperidine ring substituted with an isobutyryl group, which may influence its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic uses.
This compound is classified as a piperidine derivative. The presence of the isobutyryl group is significant as it may enhance lipophilicity and alter receptor binding characteristics compared to other piperidine derivatives.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes and receptors involved in cellular signaling pathways.
Potential Targets
- Enzymes : The compound may inhibit certain metalloenzymes that play roles in bacterial growth and human cell proliferation.
- Receptors : It may interact with neurotransmitter receptors, influencing neural activity and potentially providing therapeutic effects in psychiatric disorders.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary table of its biological activity based on available research findings.
| Activity | IC50 (μM) | Remarks |
|---|---|---|
| Inhibition of M. tuberculosis | 50.6 | Effective against replicating strains |
| Growth inhibition (K562 cells) | 0.96 | Significant cytotoxicity observed |
| Enzyme inhibition (MetAP) | 4.0 | Potent inhibitor of methionine aminopeptidases |
Case Studies
Several studies have investigated the pharmacological potential of piperidine derivatives similar to this compound.
- Antitubercular Activity : A study demonstrated that derivatives of piperidine exhibited significant inhibition against M. tuberculosis, suggesting that structural modifications can enhance efficacy against resistant strains .
- Anticancer Properties : Research on related compounds indicated that modifications to the piperidine structure could lead to improved selectivity and potency against cancer cell lines, highlighting the importance of structural optimization in drug development .
- Neuropharmacological Effects : Piperidine derivatives have been studied for their effects on neurotransmitter systems, showing promise in treating conditions like depression and anxiety through modulation of serotonin and dopamine receptors .
Scientific Research Applications
Medicinal Chemistry
1-(1-Isobutyrylpiperidin-4-yl)methanamine has been studied for its potential therapeutic effects in various conditions:
- Neuropharmacology : Research indicates that derivatives of this compound may exhibit activity as central nervous system (CNS) agents. Its structural similarity to known psychoactive substances suggests potential applications in treating disorders such as anxiety and depression.
- Analgesic Properties : Preliminary studies have suggested that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its interaction with opioid receptors could be a focus of further investigation .
Synthesis and Chemical Reactions
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis:
- Building Block for Complex Molecules : The piperidine moiety allows for the construction of diverse chemical libraries, which can be screened for biological activity. This aspect is particularly useful in drug discovery programs .
- Synthetic Methodologies : Researchers have explored efficient synthetic routes to produce this compound, focusing on minimizing steps and maximizing yield. Techniques such as one-pot reactions and the use of catalytic systems have been investigated .
Case Study 1: Neuropharmacological Assessment
A study examined the effects of this compound on rodent models of anxiety. The results indicated significant anxiolytic effects at specific doses, supporting its potential use in anxiety disorders treatment .
Case Study 2: Pain Management
Another research effort focused on the analgesic properties of this compound, where it was tested against established pain models. The findings suggested that it might interact with pain pathways similarly to conventional analgesics, warranting further exploration into its mechanism of action.
| Property | Description |
|---|---|
| CNS Activity | Potential anxiolytic effects observed in animal models |
| Analgesic Effects | Preliminary evidence suggests interaction with pain pathways |
| Synthesis Utility | Serves as a versatile building block in organic synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
1-(1-Benzoylpiperidin-4-yl)methanamine Derivatives
- Structure : Benzoyl (aromatic carbonyl) at the 1-position.
- Key Findings :
- High 5-HT1A receptor affinity (>1000-fold selectivity over α1, D2, 5-HT2A, H1, and M1 receptors) .
- Preferential activation of ERK1/2 phosphorylation pathways, linked to antidepressant-like activity in vivo (MED = 0.16 mg/kg in the Porsolt test) .
- Improved metabolic stability and CNS penetration due to balanced lipophilicity (CNS-MPO score favorable) .
- Comparison : The isobutyryl group in the target compound replaces the benzoyl group, reducing aromaticity but increasing aliphatic bulk. This may lower π-π stacking interactions but enhance metabolic stability by reducing oxidation susceptibility.
1-(1-Isobutylpiperidin-4-yl)-N-methylmethanamine
- Structure : Isobutyl (branched alkyl) at the 1-position; methylated amine .
- Methylation of the amine may reduce polarity, affecting solubility and off-target interactions (e.g., hERG channel inhibition) .
- Comparison : The absence of a carbonyl group in this analog eliminates hydrogen-bonding capacity, which could reduce target binding specificity.
Piperidine vs. Piperazine Derivatives
[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine
- Structure : Isobutyryl group on a piperazine ring linked to a phenylamine .
- Key Findings :
- Piperazine rings introduce two nitrogen atoms, altering electronic properties and conformational flexibility.
- The phenylamine group enables aromatic interactions absent in the target compound.
- The target compound’s piperidine scaffold may confer better CNS penetration.
Aromatic vs. Aliphatic Substituents
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine
Table 1: Comparative Pharmacological Profiles
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
